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molecular formula C17H17BrClFN4O7S B1255756 Selumetinib sulfate CAS No. 943332-08-9

Selumetinib sulfate

Cat. No. B1255756
M. Wt: 555.8 g/mol
InChI Key: GRKFGZYYYYISDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156795B2

Procedure details

Sulfuric acid (1.52 ml, 27.86 mmol) was added to a stirred suspension of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide (10 g, 0.0214 mol) (obtainable as described in Example 10 of WO 03/077914, which is incorporated herein by reference and as described below) in tetrahydrofuran (THF) (62 ml) and water (8 ml) whilst maintaining a temperature of 10° C. or lower. The stirred mixture was heated to 65° C. and held for 30 minutes before filtering to remove any extraneous matter. THF (150 ml) was then added to the mixture maintaining the temperature above 60° C. The mixture was then cooled to 0-5° C. over approximately 2 hour. The resulting slurry was filtered, washed with THF (30 ml) and dried under reduced pressure at 50° C. until a constant weight was achieved, to give 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide hydrogen sulfate (9.81 g, 0.17 mol, 82% yield) as an off white crystalline solid. The material was the same as that produced in Example 1 above.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12].O>O1CCCC1>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
1.52 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
62 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
to remove any extraneous matter
ADDITION
Type
ADDITION
Details
THF (150 ml) was then added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature above 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0-5° C. over approximately 2 hour
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed with THF (30 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C. until a constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S(=O)(=O)(O)O.OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mol
AMOUNT: MASS 9.81 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 794.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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